REACTION_CXSMILES
|
O(C)[Na].[CH3:4][O:5][CH:6]([C:11]([O:13]C)=O)[C:7]([O:9]C)=O.[NH2:15][C:16]([NH2:18])=[O:17]>CCO>[OH:13][C:11]1[NH:18][C:16](=[O:17])[NH:15][C:7](=[O:9])[C:6]=1[O:5][CH3:4]
|
Name
|
NaOCH3
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
O([Na])C
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
Water was added to the mixture
|
Type
|
ADDITION
|
Details
|
concentrated HCl was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
wash water and acetone
|
Type
|
CUSTOM
|
Details
|
After drying in vacuo, it
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(NC(N1)=O)=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |